molecular formula C12H12O3 B11896257 1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one CAS No. 817555-11-6

1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one

Cat. No.: B11896257
CAS No.: 817555-11-6
M. Wt: 204.22 g/mol
InChI Key: MXKQTBLRGYPLAG-NWDGAFQWSA-N
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Description

1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone is a chiral organic compound with significant interest in various scientific fields. This compound features a naphthalene ring system with hydroxyl groups at the 7 and 8 positions and an ethanone group at the 1 position. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to hydroxylation reactions to introduce hydroxyl groups at the desired positions.

    Hydroxylation: Catalytic hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst can be employed to achieve the dihydroxy substitution.

    Reduction: The resulting dihydroxynaphthalene is then reduced to the dihydronaphthalene derivative using hydrogenation techniques.

    Acylation: Finally, the ethanone group is introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst recycling, are crucial for efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with cellular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, leading to its potential antioxidant effects. Additionally, it can affect cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)methanol
  • 1-((7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)propane

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the naphthalene ring (ethanone vs. methanol or propane).
  • Chemical Properties: These differences result in variations in reactivity, solubility, and stability.
  • Applications: While all these compounds may share some applications, their unique structures can make them more suitable for specific uses. For example, the ethanone derivative may be more effective in certain oxidation reactions due to the presence of the carbonyl group.

Properties

CAS No.

817555-11-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-[(7S,8R)-7,8-dihydroxy-7,8-dihydronaphthalen-2-yl]ethanone

InChI

InChI=1S/C12H12O3/c1-7(13)9-3-2-8-4-5-11(14)12(15)10(8)6-9/h2-6,11-12,14-15H,1H3/t11-,12+/m0/s1

InChI Key

MXKQTBLRGYPLAG-NWDGAFQWSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C[C@@H]([C@@H]2O)O)C=C1

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(C2O)O)C=C1

Origin of Product

United States

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